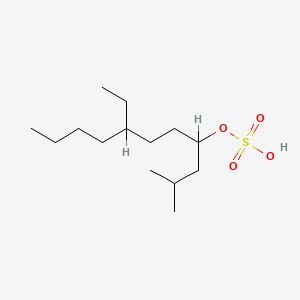

Tetradecyl hydrogen sulfate (ester)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

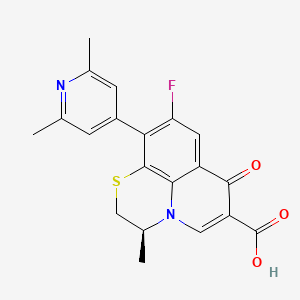

テトラデシル硫酸水素エステルは、さまざまな産業や医療用途で広く使用されているアニオン性界面活性剤です。 その湿潤特性で知られており、静脈瘤や痔の治療のための血管刺激剤および硬化剤として一般的に使用されます 。この化合物は、ナトリウム塩の形ではテトラデシル硫酸ナトリウムとも呼ばれます。

準備方法

合成経路と反応条件: テトラデシル硫酸水素エステルは、テトラデカンオールを硫酸でエステル化することによって合成できます。反応は通常、テトラデカンオールを濃硫酸と還流条件下で加熱することを伴います。 生成物は、その後、水酸化ナトリウムなどの塩基で中和してナトリウム塩を形成します .

工業生産方法: 工業的な設定では、テトラデシル硫酸水素エステルの生産は、テトラデカンオールと硫酸を大型反応器で反応させる連続プロセスを含みます。反応混合物は、その後、中和、精製、乾燥されて最終生成物が得られます。 プロセスは、高収率と純度のために最適化されています .

化学反応の分析

反応の種類: テトラデシル硫酸水素エステルは、主に加水分解と置換反応を起こします。 水と酸または塩基の触媒の存在下でのエステルの加水分解により、テトラデカンオールと硫酸が生成されます .

一般的な試薬と条件:

加水分解: 塩酸または水酸化ナトリウムなどの酸または塩基の触媒。

置換: ハロアルカンなどの試薬を使用して、硫酸基を他の官能基に置換できます。

主要な製品:

加水分解: テトラデカンオールと硫酸。

4. 科学研究の応用

テトラデシル硫酸水素エステルは、科学研究で幅広い用途があります。

科学的研究の応用

Tetradecyl hydrogen sulfate (ester) has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.

Medicine: Utilized as a sclerosing agent for treating varicose veins and hemorrhoids. .

Industry: Applied in the formulation of detergents, emulsifiers, and wetting agents

作用機序

テトラデシル硫酸水素エステルの作用機序は、その界面活性剤の特性に関係しています。硬化剤として使用される場合、血管の内皮細胞を刺激し、炎症と血栓形成を引き起こします。 これは、治療された静脈の閉塞とそれに続く線維化につながり、静脈の閉塞をもたらします .

類似の化合物:

ドデシル硫酸ナトリウム: 類似の特性を持つ別のアニオン性界面活性剤ですが、アルキル鎖の長さは短いです。

ラウリル硫酸ナトリウム: 洗剤やパーソナルケア製品で一般的に使用されます。

セチル硫酸ナトリウム: アルキル鎖が長い類似の界面活性剤。

比較: テトラデシル硫酸水素エステルは、特定のアルキル鎖の長さのためにユニークです。これは、特定の用途に最適な界面活性剤の特性を提供します。 硬化剤としての有効性は、内皮の著しい刺激と血栓形成を引き起こす能力に起因します .

結論として、テトラデシル硫酸水素エステルは、さまざまな分野で重要な用途を持つ汎用性の高い化合物です。そのユニークな特性により、工業および医療の両方で不可欠な成分となっています。

類似化合物との比較

Sodium dodecyl sulfate: Another anionic surfactant with similar properties but shorter alkyl chain length.

Sodium lauryl sulfate: Commonly used in detergents and personal care products.

Sodium cetyl sulfate: Similar surfactant with a longer alkyl chain.

Comparison: Tetradecyl hydrogen sulfate (ester) is unique due to its specific alkyl chain length, which provides optimal surfactant properties for certain applications. Its effectiveness as a sclerosing agent is attributed to its ability to cause significant endothelial irritation and thrombus formation .

特性

Key on ui mechanism of action |

When injected directly into a vein, sodium tetradecyl sulfate causes intimal inflammation and venous thrombus formation, which then results in occlusion of the vein. Following this sequence of events, fibrous tissue forms and causes partial to complete obliteration of the vein, which may be temporary or permanent. An important role of this drug, as well as other sclerosing agents, is to control active hemorrhage and encourage hemostasis. This may be due to the esophageal and vascular smooth muscle spasm induced by the sclerosing agent. During acute and active bleeding, the sodium tetradecyl sulfate injected directly into the esophageal varices may dissipate rapidly, as the varices have a much higher blood volume/flow rate and no functioning valves. The mechanical compression effect of submucosal edema, created by the injection of sclerosing agents, may also be responsible for acute hemostasis. |

|---|---|

CAS番号 |

300-52-7 |

分子式 |

C14H30O4S |

分子量 |

294.45 g/mol |

IUPAC名 |

(7-ethyl-2-methylundecan-4-yl) hydrogen sulfate |

InChI |

InChI=1S/C14H30O4S/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17/h12-14H,5-11H2,1-4H3,(H,15,16,17) |

InChIキー |

GROJOWHVXQYQGN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |

正規SMILES |

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |

melting_point |

199 |

Key on ui other cas no. |

300-52-7 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)

![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)

![(2S)-N-[2-[(2-aminoacetyl)amino]acetyl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1197854.png)